Cefacetrile

Beschreibung

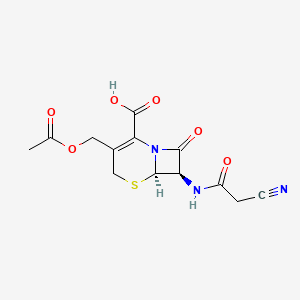

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYMAQUWDLIUPV-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022779 | |

| Record name | Cephacetrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10206-21-0 | |

| Record name | Cefacetrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefacetrile [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephacetrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefacetrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHACETRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefacetrile on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefacetrile is a first-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of its mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis, leading to bacterial cell lysis. This document includes quantitative data on its antimicrobial activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, a β-lactam antibiotic, targets the final and crucial stage of bacterial cell wall biosynthesis—the cross-linking of peptidoglycan chains. Peptidoglycan, a polymer unique to bacterial cell walls, provides structural integrity and protects the bacterium from osmotic stress. The bactericidal action of this compound is a multi-step process:

-

Penetration of the Bacterial Cell Wall : In Gram-negative bacteria, this compound must first traverse the outer membrane to reach its targets in the periplasmic space.

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound covalently binds to the active site of PBPs, which are bacterial enzymes essential for the transpeptidation step of peptidoglycan synthesis.[1] This binding is irreversible and inactivates the enzyme.

-

Inhibition of Peptidoglycan Cross-Linking : The inactivation of PBPs prevents the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan layer. This weakens the structural integrity of the cell wall.

-

Induction of Autolysis : The weakened cell wall, unable to withstand the internal osmotic pressure of the bacterium, triggers the activity of autolytic enzymes (autolysins). These enzymes further degrade the peptidoglycan, leading to cell lysis and bacterial death.[1]

This compound is effective against many Gram-positive bacteria and has a more limited spectrum against Gram-negative species.[1]

Quantitative Data

Precise quantitative data for this compound is not extensively available in recent literature. Therefore, data for closely related first-generation cephalosporins are provided as a proxy to illustrate the typical potency and binding affinities.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the typical MIC ranges for first-generation cephalosporins against key bacterial species. These values represent the minimum concentration of the antibiotic required to inhibit visible growth of the bacteria.

| Bacterial Species | ATCC Strain | First-Generation Cephalosporin | MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Cephalothin | 0.25 - 1.0 |

| Streptococcus pyogenes | ATCC 19615 | Cephalothin | ≤0.06 - 0.25 |

| Escherichia coli | ATCC 25922 | Cefazolin | 1.0 - 4.0 |

Note: Data presented are representative of first-generation cephalosporins and may not be specific to this compound.

Penicillin-Binding Protein (PBP) Affinity

The inhibitory concentration 50 (IC50) represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin reporter to the PBP. Lower IC50 values indicate higher binding affinity. The table below shows representative IC50 values for a first-generation cephalosporin against key PBPs in Escherichia coli.

| Penicillin-Binding Protein (PBP) | First-Generation Cephalosporin | Representative IC50 (µg/mL) |

| PBP1a | Cephalothin | 1 - 5 |

| PBP1b | Cephalothin | 1 - 5 |

| PBP2 | Cephalothin | >100 |

| PBP3 | Cephalothin | 0.5 - 2 |

Note: Data presented are representative of first-generation cephalosporins and may not be specific to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform.

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol utilizes a fluorescently labeled penicillin derivative to determine the binding affinity of this compound to specific PBPs.[4][5]

Materials:

-

Bacterial cell culture

-

Phosphate-buffered saline (PBS)

-

This compound solutions of varying concentrations

-

Fluorescent penicillin (e.g., Bocillin™ FL)

-

Lysis buffer

-

SDS-PAGE apparatus

-

Fluorescence gel scanner

Procedure:

-

Cell Culture and Harvesting:

-

Grow the bacterial culture to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with PBS.

-

-

Competitive Binding:

-

Resuspend the cell pellets in PBS containing various concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow this compound to bind to the PBPs.

-

-

Fluorescent Labeling:

-

Add a fixed concentration of fluorescent penicillin to the cell suspensions and incubate for a shorter period (e.g., 10 minutes). The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.

-

-

Cell Lysis and Membrane Preparation:

-

Lyse the cells using sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

-

SDS-PAGE and Fluorescence Detection:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band at different this compound concentrations.

-

Calculate the IC50 value, which is the concentration of this compound that reduces the fluorescence intensity by 50%.

-

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the incorporation of radiolabeled precursors into peptidoglycan.[6]

Materials:

-

Bacterial membrane preparation (source of PBPs and other necessary enzymes)

-

Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide)

-

This compound solutions of varying concentrations

-

Reaction buffer

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and varying concentrations of this compound.

-

-

Initiation of Reaction:

-

Initiate the peptidoglycan synthesis reaction by adding the radiolabeled precursor.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Termination and Precipitation:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Precipitate the newly synthesized, radiolabeled peptidoglycan.

-

-

Quantification:

-

Wash the precipitate to remove unincorporated radiolabeled precursors.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition of peptidoglycan synthesis at each this compound concentration and calculate the IC50 value.

-

Bacterial Cell Lysis Assay

This protocol measures the rate of bacterial cell lysis induced by this compound by monitoring the decrease in optical density of a bacterial culture.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

This compound solution

-

Growth medium

Procedure:

-

Culture Preparation:

-

Grow a bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.4-0.6).

-

-

Treatment:

-

Add this compound to the bacterial culture at a concentration known to be above the MIC.

-

-

Monitoring Lysis:

-

Immediately begin monitoring the optical density of the culture at 600 nm at regular time intervals.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values over time. A decrease in OD₆₀₀ indicates cell lysis. The rate of lysis can be calculated from the slope of the curve.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of this compound's mechanism of action, from its initial interaction with the bacterial cell to the final event of cell lysis.

Conclusion

This compound's mechanism of action is a well-defined process of bacterial cell wall synthesis inhibition. By targeting and irreversibly binding to essential penicillin-binding proteins, this compound effectively halts the construction of the protective peptidoglycan layer, leading to cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance. Further research into the specific binding kinetics of this compound with various PBPs will continue to enhance our understanding of this important class of antibiotics.

References

- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Cefacetrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile is a first-generation cephalosporin antibiotic with a well-established profile of activity against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed information on its structural identifiers, key chemical properties, and solubility is presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for the determination of its aqueous solubility and for conducting stability-indicating high-performance liquid chromatography (HPLC) analysis. These methodologies are accompanied by workflow diagrams generated using the DOT language to provide clear, step-by-step visual representations of the experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences.

Chemical Structure and Identification

This compound, a semi-synthetic derivative of 7-aminocephalosporanic acid, is a β-lactam antibiotic characterized by a cephalosporin core structure.[1] Its chemical identity is well-defined by various nomenclature and registry systems.

Table 1: Structural and Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [2] |

| SMILES String | CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)CC#N">C@@HSC1)C(=O)O | [2] |

| InChI Key | RRYMAQUWDLIUPV-BXKDBHETSA-N | [2] |

| CAS Number | 10206-21-0 | [2] |

| Molecular Formula | C₁₃H₁₃N₃O₆S | [2] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. The key properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 339.33 g/mol | [2] |

| Melting Point | 168-170 °C | [2] |

| Aqueous Solubility (Predicted) | 2.43 mg/mL (2.43 g/L) | [2] |

| Solubility in DMSO | 80 - 100 mg/mL | [1][3] |

| pKa (Strongest Acidic, Predicted) | 3.11 | [4] |

| LogP (Predicted) | -0.52 | [4] |

| Appearance | Solid, Pale Beige to Light yellow/yellow | [1] |

Mechanism of Action

As a member of the cephalosporin class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary molecular target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2] By acylating the active site of these enzymes, this compound effectively blocks the transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and analysis of this compound.

Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of glass vials containing purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4). The excess solid is necessary to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, maintained at a specified temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

-

Analyze the diluted sample using the validated HPLC method to determine the concentration of this compound.

-

Perform the analysis in triplicate for each sample.

-

-

Calculation:

-

Calculate the average concentration from the triplicate analyses.

-

The resulting concentration represents the equilibrium solubility of this compound under the specified conditions.

-

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following is a proposed HPLC method for the analysis of this compound, based on common practices for cephalosporins.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical starting point would be a gradient elution with:

-

Mobile Phase A: 0.1 M ammonium acetate buffer, pH 5.6

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program: A linear gradient starting with a low percentage of acetonitrile and increasing over time to elute any potential degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 250 nm

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for a specified period. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) for an extended period. Dissolve the sample in the mobile phase before analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Antibiotic | TargetMol [targetmol.com]

- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cefacetrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for the first-generation cephalosporin antibiotic, Cefacetrile, and strategies for the preparation of its derivatives. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Core Synthesis of this compound

This compound is a semi-synthetic cephalosporin that is prepared by the acylation of 7-aminocephalosporanic acid (7-ACA), the core structural component of most cephalosporin antibiotics. The synthesis of this compound, therefore, is a two-stage process involving the production of 7-ACA followed by its subsequent reaction to yield the final product.

Synthesis of the Key Intermediate: 7-Aminocephalosporanic Acid (7-ACA)

The industrial production of 7-ACA primarily starts from Cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum.[1] Two main routes are employed for the conversion of Cephalosporin C to 7-ACA: chemical and enzymatic methods.[1][2]

Chemical Synthesis of 7-ACA:

The chemical conversion of Cephalosporin C to 7-ACA is a well-established but often harsh process that involves the use of aggressive reagents and solvents. A common method involves the protection of the amino and carboxyl groups, followed by the cleavage of the α-aminoadipoyl side chain.

Enzymatic Synthesis of 7-ACA:

Enzymatic methods have gained prominence due to their milder reaction conditions and reduced environmental impact.[2] The most common enzymatic route is a two-step process:[1]

-

Oxidation: D-amino acid oxidase (DAO) catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C to form glutaryl-7-ACA.

-

Hydrolysis: Glutaryl-7-ACA acylase (GLA) then hydrolyzes the glutaryl side chain to yield 7-ACA.

More recently, a one-step enzymatic conversion using Cephalosporin C acylase has been developed, offering a more streamlined and cost-effective approach.[2]

Quantitative Data for 7-ACA Synthesis:

| Method | Starting Material | Key Reagents/Enzymes | Reported Yield | Purity | Reference |

| Two-Step Enzymatic | Cephalosporin C | D-amino acid oxidase, Glutaryl-7-ACA acylase | ~85% (molar yield) | High | Not Specified |

| One-Step Enzymatic | Cephalosporin C | Cephalosporin C acylase | 30% conversion rate | Not Specified | [2] |

Final Synthesis Step: Acylation of 7-ACA to this compound

The final step in the synthesis of this compound involves the acylation of the 7-amino group of 7-ACA with cyanoacetyl chloride.

Experimental Protocol for this compound Synthesis:

This protocol is based on established chemical synthesis methods.

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

Cyanoacetyl chloride

-

Tributylamine

-

Anhydrous solvent (e.g., dichloromethane)

-

Silylating agent (optional, for improved solubility)

Procedure:

-

A suspension of 7-ACA is prepared in an anhydrous solvent.

-

A base, such as tributylamine, is added to the suspension to act as a proton scavenger.

-

Cyanoacetyl chloride is added dropwise to the reaction mixture at a controlled temperature.

-

The reaction is stirred for a specified period to ensure complete acylation.

-

The this compound product is then isolated and purified using appropriate techniques, such as crystallization or chromatography.

Quantitative Data for this compound Synthesis:

While specific yields and purity can vary based on the exact conditions and scale of the reaction, the acylation of 7-ACA is generally an efficient process.

| Reactants | Key Conditions | Reported Yield | Purity |

| 7-ACA, Cyanoacetyl chloride, Tributylamine | Anhydrous solvent, controlled temperature | High (specific values not consistently reported) | High (pharmaceutical grade achievable with purification) |

Synthesis of this compound Derivatives

The development of this compound derivatives aims to enhance its antimicrobial spectrum, improve its pharmacokinetic properties, or overcome bacterial resistance mechanisms. Modifications can be strategically introduced at two primary positions: the C-7 side chain and the C-3 position of the cephem nucleus.[3]

Modification of the C-7 Side Chain

The cyanoacetylamino side chain at the C-7 position is crucial for the antibacterial activity of this compound. Derivatives can be synthesized by replacing the cyanoacetyl group with other acyl groups. This is achieved by reacting 7-ACA with different activated carboxylic acids (e.g., acid chlorides or anhydrides).

General Experimental Workflow for C-7 Side Chain Modification:

Caption: General workflow for synthesizing C-7 modified this compound derivatives.

Modification of the C-3 Position

The acetoxymethyl group at the C-3 position of this compound can be displaced by various nucleophiles, leading to a wide range of derivatives with potentially altered properties. Thiol-containing nucleophiles are commonly used to introduce new functionalities at this position.[4]

General Experimental Workflow for C-3 Position Modification:

Caption: General workflow for synthesizing C-3 modified this compound derivatives.

Signaling Pathways and Experimental Workflows

The synthesis of this compound and its derivatives follows a logical progression from starting materials to the final products. The following diagrams illustrate the core synthesis pathway and the general logic for creating derivatives.

Core Synthesis Pathway of this compound:

Caption: The two-stage synthesis pathway of this compound.

Logical Relationship for this compound Derivative Synthesis:

Caption: Logical approach to generating novel this compound derivatives.

Conclusion

The synthesis of this compound is a well-defined process centered around the key intermediate, 7-ACA. While the core synthesis is established, significant opportunities exist for the development of novel this compound derivatives through strategic modifications at the C-7 and C-3 positions. This guide provides the foundational knowledge and synthetic strategies necessary for researchers to explore this chemical space and potentially develop next-generation cephalosporin antibiotics with improved therapeutic profiles. Further research into optimizing reaction conditions to improve yields and purity, as well as detailed biological evaluation of novel derivatives, will be critical for advancing this class of antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Cefacetrile antibacterial spectrum against Gram-positive and Gram-negative bacteria

An In-depth Examination of Cefacetrile's Efficacy Against Gram-Positive and Gram-Negative Bacteria

This compound, a first-generation cephalosporin antibiotic, has historically demonstrated a significant role in combating bacterial infections. This technical guide provides a detailed analysis of its antibacterial spectrum, focusing on its in vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against various Gram-positive and Gram-negative bacteria, providing a comparative overview of its spectrum of activity.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 187 | 0.06 - 0.5 | - | - | [1] |

| Streptococcus pyogenes (Group A) | 187 | 0.06 - 0.5 | - | - | [1] |

| Streptococcus pneumoniae | 187 | 0.06 - 0.5 | - | - | [1] |

Note: MIC₅₀ and MIC₉₀ values were not specified in the cited source. These values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 187 | 4 - 6 | - | >125 (for some strains) | [1] |

| Klebsiella-Enterobacter spp. | 187 | 4 - 6 | - | >125 (for some strains) | [1] |

| Proteus mirabilis | 187 | 8 - 32 | - | - | [1] |

| Pseudomonas aeruginosa | 187 | >500 | - | - | [1] |

Note: MIC₅₀ and MIC₉₀ values were not specified in the cited source. The high MIC₉₀ for some E. coli and Klebsiella-Enterobacter strains indicates the presence of resistant isolates. This compound demonstrates limited activity against Pseudomonas aeruginosa.

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The agar dilution and broth microdilution methods are two commonly employed techniques. The following are detailed protocols for these key experiments, based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent. It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

-

This compound powder of known potency

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures of test organisms

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., multipoint replicator)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable sterile solvent.

-

Preparation of Agar Plates with Antimicrobial Dilutions:

-

Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add a specific volume of each antimicrobial dilution to a corresponding volume of molten MHA to achieve the final desired concentrations in the agar. For example, add 1 mL of a 100 µg/mL this compound solution to 9 mL of molten agar to get a final concentration of 10 µg/mL.

-

Mix thoroughly by inverting the tubes and pour the agar into sterile petri dishes.

-

Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test organism, select 3-5 colonies and suspend them in a sterile broth or saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

-

-

Inoculation of Agar Plates:

-

Using a multipoint replicator, inoculate the prepared agar plates, including the control plate, with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

-

Broth Microdilution Method

The broth microdilution method is a widely used technique for quantitative susceptibility testing, offering the advantage of testing multiple antibiotics simultaneously in a microtiter plate format.

Materials:

-

This compound powder of known potency

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures of test organisms

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a series of twofold dilutions of this compound in CAMHB directly in the wells of a 96-well microtiter plate. Typically, each well will contain 100 µL of the diluted antibiotic.

-

Include a growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. A microplate reader can also be used to measure the optical density.

-

The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).

-

Mechanism of Action and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of this compound and the experimental workflows for determining its antibacterial spectrum.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefacetrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile is a first-generation cephalosporin antibiotic with established efficacy against a range of bacterial pathogens, primarily Gram-positive organisms. A comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental for optimizing dosing regimens, predicting clinical outcomes, and guiding further research. This document provides a detailed technical overview of this compound's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile, and the key experimental methodologies used to characterize these properties. Quantitative data are summarized in tabular format, and critical workflows are visualized using standardized diagrams to ensure clarity and accessibility for the intended scientific audience.

Pharmacodynamics (PD) of this compound

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For β-lactam antibiotics like this compound, the primary PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The process involves several key steps:

-

Penetration: The drug penetrates the outer membrane of the bacteria to reach the periplasmic space.

-

PBP Binding: In the periplasmic space, this compound covalently binds to specific Penicillin-Binding Proteins (PBPs).[2] PBPs are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Cell Wall Synthesis: This binding inactivates the PBPs, inhibiting the cross-linking of peptidoglycan chains.[2][4]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]

Caption: Mechanism of action of this compound, illustrating the inhibition of bacterial cell wall synthesis.

Spectrum of Activity & Potency

This compound is primarily active against Gram-positive bacteria, including many strains of Staphylococcus and Streptococcus. Its activity against Gram-negative bacteria is more limited but can include species like Escherichia coli and Klebsiella pneumoniae.[2][3] The potency of this compound against specific pathogens is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and other First-Generation Cephalosporins

| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Escherichia coli | Cephalosporins (general) | < 0.06 | < 0.06 | [7] |

| Arcanobacterium pyogenes | Cephalosporins (general) | < 0.06 | < 0.06 | [7] |

| Fusobacterium necrophorum | Cephalosporins (general) | ≤ 0.06 | ≤ 0.06 | [7] |

| Prevotella melaninogenica | Cephalosporins (general) | ≤ 0.06 | ≤ 0.06 | [7] |

| Staphylococcus spp. | Cefazolin | > 4 | > 4 | [8] |

| Streptococcus spp. | Cefazolin | > 4 | > 4 | [8] |

Note: Data for this compound is limited; values for other first-generation cephalosporins are provided as representative examples.

Pharmacokinetics (PK) of this compound

The pharmacokinetics of a drug describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[9][10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As this compound is administered parenterally, absorption is not a limiting factor, and bioavailability is 100%.[11]

-

Distribution: this compound distributes into various body fluids and tissues. The volume of distribution (Vd) is reported to be between 0.2 to 0.5 L/kg.[2] Plasma protein binding is moderate, ranging from 23% to 38%.[2] Only the unbound (free) fraction of the drug is microbiologically active.[12][13]

-

Metabolism: Like most cephalosporins, this compound undergoes minimal hepatic metabolism and is largely present in the body as the active parent compound.[11]

-

Excretion: The primary route of elimination for this compound is via the kidneys, with the drug being excreted largely unchanged in the urine.[2][13] This rapid renal excretion results in a relatively short half-life.

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Half-life (t½) | 1.2 hours | Time for plasma concentration to reduce by half. | [2] |

| Volume of Distribution (Vd) | 0.2 - 0.5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [2] |

| Plasma Protein Binding | 23 - 38% | The fraction of the drug bound to plasma proteins. | [2] |

| Route of Elimination | Renal | Primarily excreted unchanged in the urine. |[2] |

Key Experimental Protocols

Standardized in vitro and in vivo models are essential for characterizing the PK/PD properties of antibiotics.[14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using either broth microdilution or agar dilution methods as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[5][16]

Protocol: Broth Microdilution Method

-

Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Time-Kill Curve Analysis

Time-kill assays provide data on the rate and extent of bacterial killing over time at various antibiotic concentrations.[17][18]

Protocol: Static Time-Kill Assay

-

Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a starting concentration of ~10⁶ CFU/mL in CAMHB.

-

Drug Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) to flasks containing the bacterial inoculum. Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate all flasks at 37°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto nutrient agar.

-

Data Analysis: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀(CFU/mL) versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Caption: Experimental workflow for a static in vitro time-kill curve assay.

Determination of Drug Concentration in Plasma

Accurate quantification of this compound in biological matrices like plasma is critical for PK analysis. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[19][20]

Protocol: HPLC-UV Method

-

Sample Preparation: Precipitate plasma proteins by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitate.

-

Extraction: Collect the supernatant containing the drug. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase (e.g., a mixture of ammonium formate buffer and acetonitrile) to separate this compound from endogenous plasma components.[19]

-

Detection: Monitor the column eluent using a UV detector at the wavelength of maximum absorbance for this compound.

-

Quantification: Create a standard curve by running samples with known concentrations of this compound. Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a first-generation cephalosporin characterized by a rapid bactericidal effect, a spectrum of activity focused on Gram-positive pathogens, and a pharmacokinetic profile defined by renal excretion and a short half-life. The key pharmacodynamic driver of its efficacy is the duration for which free drug concentrations exceed the MIC. The experimental protocols detailed herein represent the standard methodologies for evaluating the PK/PD properties of such antibiotics, providing the essential data required for rational dose design, clinical trial simulation, and the ongoing fight against antimicrobial resistance.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. Minimum inhibitory concentrations of some antimicrobial drugs against bacteria causing uterine infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefazolin for prophylactic administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.lww.com [downloads.lww.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]

- 13. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review [frontiersin.org]

- 15. Editorial: Antibiotics Special Issue on Pharmacokinetic/Pharmacodynamic Models of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. litfl.com [litfl.com]

- 17. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic spectrofluorimetric determination of certain cephalosporins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity and Minimum Inhibitory Concentration (MIC) of Cefacetrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. As with all antimicrobial agents, understanding its in vitro activity and the minimum inhibitory concentration (MIC) against clinically relevant pathogens is crucial for assessing its potential therapeutic efficacy and for guiding drug development efforts. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative MIC data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Mechanism of action of this compound.

In Vitro Activity and Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The following tables summarize the MIC data for this compound against various clinically relevant bacteria.

Data Presentation

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 187 | 0.06 - 0.5 | [1] |

| Group A Streptococcus | 187 | 0.06 - 0.5 | [1] |

| Streptococcus pneumoniae | 187 | 0.06 - 0.5 | [1] |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Notes | Reference |

| Escherichia coli | 187 | 4 - 6 | A few strains had MICs of >125 µg/mL | [1] |

| Klebsiella-Enterobacter spp. | 187 | 4 - 6 | A few strains had MICs of >125 µg/mL | [1] |

| Proteus mirabilis | 187 | 8 - 32 | [1] | |

| Pseudomonas aeruginosa | 187 | >500 | [1] |

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure. The most common methods employed are the agar dilution and broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is applied.

Workflow for Agar Dilution MIC Testing.

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted to obtain a range of concentrations.

-

Preparation of Agar Plates: A specific volume of each antimicrobial dilution is added to molten Mueller-Hinton agar. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

-

Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique that involves a 96-well microtiter plate to test a range of antibiotic concentrations simultaneously.

Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

-

Plate Preparation: A 96-well microtiter plate is filled with a specific volume of cation-adjusted Mueller-Hinton broth in each well.

-

Antimicrobial Dilution: A stock solution of this compound is added to the first well and serially diluted across the subsequent wells to create a range of concentrations.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a specific concentration.

-

Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension. A positive growth control well (broth and inoculum, no antibiotic) is also included.

-

Incubation: The plate is incubated under appropriate conditions.

-

Reading and Interpretation: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of this compound in which no turbidity is observed.

Conclusion

This compound demonstrates significant in vitro activity against a range of Gram-positive cocci and some Gram-negative bacilli. The provided MIC data and standardized experimental protocols offer a foundational understanding for researchers and drug development professionals. Consistent and standardized methodologies, such as those outlined by CLSI, are paramount for generating reproducible and comparable MIC data, which is essential for the continued evaluation and potential clinical application of this compound. Further studies with larger numbers of contemporary clinical isolates are warranted to provide a more comprehensive and up-to-date understanding of this compound's in vitro activity spectrum.

References

Methodological & Application

Application Notes and Protocols for Cefacetrile In Vitro Susceptibility Testing

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefacetrile, a first-generation cephalosporin antibiotic. The provided methodologies are based on established antimicrobial susceptibility testing (AST) standards and are intended for use by researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a broad-spectrum, first-generation cephalosporin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. This compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.

Spectrum of Activity

This compound is primarily active against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis. It also exhibits activity against some Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, many strains of these Gram-negative bacteria may be resistant.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial species as reported in the literature. It is important to note that susceptibility patterns can vary by geographic location and over time.

Table 1: MIC of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 22 strains | 0.2 - 1.6 | 0.4 | 0.8 | |

| Staphylococcus aureus | (penicillin-resistant) | 0.25 - 2 | - | - | |

| Staphylococcus aureus | (penicillin-sensitive) | 0.12 - 1 | - | - | |

| Staphylococcus epidermidis | 11 strains | 0.2 - 0.8 | 0.4 | 0.8 | |

| Streptococcus pyogenes | 12 strains | 0.05 - 0.2 | 0.05 | 0.1 | |

| Streptococcus pneumoniae | 12 strains | 0.1 - 0.8 | 0.2 | 0.4 |

Table 2: MIC of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 25 strains | 3.1 - >100 | 12.5 | 50 | |

| Klebsiella pneumoniae | 16 strains | 3.1 - 100 | 6.2 | 25 | |

| Proteus mirabilis | 13 strains | 1.6 - 50 | 6.2 | 25 | |

| Enterobacter cloacae | 12 strains | 12.5 - >100 | 50 | >100 | |

| Salmonella spp. | 15 strains | 1.6 - 12.5 | 3.1 | 6.2 | |

| Shigella spp. | 11 strains | 1.6 - 6.2 | 3.1 | 6.2 |

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing of this compound. These are based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and may need to be optimized for specific laboratory conditions.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., water, DMSO)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing fastidious organisms.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Stock Solution: As described in the broth microdilution protocol.

-

Prepare Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the antibiotic to the molten agar (cooled to 45-50°C) before pouring the plates. Also, prepare a growth control plate without any antibiotic.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a replicating apparatus. Each spot should contain approximately 1-2 x 10^4 CFU.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility and is based on the zone of inhibition around an antibiotic-impregnated disk.

Materials:

-

This compound-impregnated disks (Note: Commercial availability may be limited; custom preparation may be necessary). A 30 µg disk is a common standard for cephalosporins.

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate MHA Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Apply Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret Results: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to established interpretive criteria. (Note: As this compound-specific breakpoints from CLSI or EUCAST are not currently published, historical data or surrogate breakpoints for other first-generation cephalosporins may need to be consulted, with appropriate caveats).

Quality Control

For all susceptibility testing methods, it is crucial to perform quality control using standard reference strains, such as:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

The results for these strains should fall within established acceptable ranges for the chosen method. If this compound-specific QC ranges are unavailable, QC should be performed with other cephalosporins to ensure the overall integrity of the testing procedure.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefacetrile

Application Note

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic effective against a range of bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cephalosporins due to its high resolution, sensitivity, and specificity.

This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is suitable for the assay of this compound in bulk drug substance and pharmaceutical dosage forms. Furthermore, this application note discusses the principles of stability-indicating methods, which are essential for assessing the degradation of this compound under various stress conditions. While a specific monograph for this compound in the European Pharmacopoeia was not identified, the presented method is a composite based on validated methods for structurally similar first-generation cephalosporins.

Chromatographic Principle

The method utilizes a reversed-phase C18 column as the stationary phase and an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. This compound is separated from potential impurities and degradation products based on its polarity. The analyte is detected using a UV spectrophotometer at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Stability-Indicating Aspects

Forced degradation studies are critical in the development of a stability-indicating HPLC method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The HPLC method is then validated to demonstrate its ability to separate the intact drug from these degradation products, ensuring that the measured concentration of the active pharmaceutical ingredient (API) is not affected by their presence. Common degradation pathways for β-lactam antibiotics like cephalosporins include hydrolysis of the β-lactam ring.

Data Presentation

The following table summarizes representative chromatographic parameters and validation data for the HPLC analysis of first-generation cephalosporins, which can be adapted for this compound analysis.

| Parameter | Representative Value |

| Chromatographic Conditions | |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer pH 6.8 (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Retention Time | Approx. 5-7 minutes |

| Validation Parameters | |

| Linearity Range | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile : 0.05 M Phosphate Buffer pH 6.8, 20:80 v/v):

-

Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.

-

Adjust the pH of the buffer to 6.8 with a suitable base (e.g., 1 M potassium hydroxide).

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 800 mL of the filtered phosphate buffer with 200 mL of HPLC grade acetonitrile.

-

Degas the mobile phase by sonication or vacuum filtration before use.

b) Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Make up to the mark with the mobile phase and mix well.

c) Working Standard Solutions (10, 20, 40, 60, 80, 100 µg/mL):

-

Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain the desired concentrations for the calibration curve.

d) Sample Preparation (from a hypothetical powder for injection):

-

Accurately weigh a quantity of the powder for injection equivalent to 100 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Make up to the volume with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 40 µg/mL).

Chromatographic Analysis

-

Set up the HPLC system with the specified chromatographic conditions.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution in duplicate to construct the calibration curve.

-

Inject 20 µL of the prepared sample solution in duplicate.

-

Record the chromatograms and integrate the peak areas.

Data Analysis

-

Plot a calibration curve of the mean peak area versus the concentration of the working standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Calculate the concentration of this compound in the sample solution using the regression equation.

-

Determine the amount of this compound in the pharmaceutical dosage form and express it as a percentage of the label claim.

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Caption: Logical relationship in a forced degradation study.

Preparing Cefacetrile Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and quality control of Cefacetrile stock solutions for routine laboratory use. This compound is a first-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the validity and reproducibility of experimental results.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃O₆S | [4][5][6] |

| Molecular Weight | 339.32 g/mol | [4][5][6] |

| Appearance | Solid, light yellow to yellow/orange powder | [7] |

| Solubility | DMSO: up to 100 mg/mL (294.71 mM) (ultrasonication recommended) | [7] |

| Water: 2.43 mg/mL | [8] |

Protocols for Preparation of this compound Stock Solutions